molecular formula C7H6N2O B2628035 4-Amino-2-hydroxybenzonitrile CAS No. 67608-58-6

4-Amino-2-hydroxybenzonitrile

Cat. No. B2628035
CAS No.: 67608-58-6
M. Wt: 134.138
InChI Key: JSZNEHKRXXALJZ-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of 2-hydroxy-4-nitrobenzonitrile (3.98 g, 24.25 mmol) in tetrahydrofuran (17 mL) were added methanol (70 mL) and 10% palladium-carbon (460 mg), and the mixture was stirred at room temperature for 14 hr under a hydrogen atmosphere (2.5 atm). The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (3.16 g, 97%) as a brown oil. This was used for the next reaction without further purification.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
460 mg
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CO>O1CCCC1.[C].[Pd]>[NH2:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([OH:1])[CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
OC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium-carbon
Quantity
460 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hr under a hydrogen atmosphere (2.5 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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